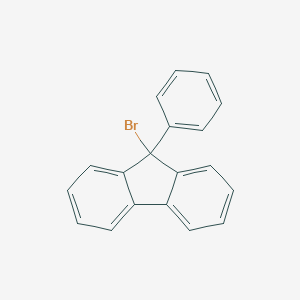

9-Bromo-9-phenylfluorene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-bromo-9-phenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQXNCDBSALQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282811 | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55135-66-5 | |

| Record name | 55135-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 9-Bromo-9-phenylfluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Bromo-9-phenylfluorene is a pivotal chemical intermediate, recognized for its bulky 9-phenylfluorenyl (Pf) group. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and application, and its significant role in asymmetric synthesis, particularly as a robust protecting group for amino acids to prevent racemization during synthetic transformations. The strategic use of the Pf group is critical in drug development and the synthesis of complex chiral molecules.

Core Physicochemical Properties

This compound is typically a crystalline solid, appearing as white, off-white, or light-yellow flakes.[1][2][3][4] It is sparingly soluble in water but shows good solubility in a range of common organic solvents, including dichloromethane, toluene, ethanol, acetone, chloroform, and methanol.[2][5][6]

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₃Br | [2][7][8] |

| Molecular Weight | 321.21 g/mol | [3][7][9] |

| Appearance | Light-yellow lustrous flakes / Yellow crystalline solid | [1][3] |

| Melting Point | 99-101 °C | [3][7][9] |

| Boiling Point | 394.3 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| CAS Number | 55135-66-5 | [2][7][8] |

Table 2: Spectral Data

| Spectral Data Type | Values | Reference(s) |

| ¹³C NMR (CDCl₃) | δ (ppm): 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 | [1] |

| IR (CHCl₃) | ν (cm⁻¹): 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m) | [1] |

| UV (EtOH) | λ (nm) (ε): 310 (8,000), 276 (29,000), 238 (59,000), 230 (70,000), 213 (78,000) | [1] |

Reactivity and Applications in Drug Development

The primary application of this compound in the context of drug development is its use as a protecting group for primary amines, particularly the α-amino group of amino acids.[1] The resulting N-(9-phenylfluoren-9-yl) or "Pf" group is exceptionally bulky, which effectively shields the α-proton, thus preventing epimerization during subsequent reactions where the α-carbon is susceptible to racemization (e.g., enolization).[7] This configurational stability is crucial for the enantiospecific synthesis of complex chiral molecules and pharmaceutical intermediates.[7]

Fluorene derivatives, in general, have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties, making them valuable scaffolds in medicinal chemistry. This compound serves as a key building block for introducing the fluorenyl motif into these potential therapeutic agents.[2][4]

Experimental Protocols

The following sections detail the synthesis of this compound and its subsequent use in a typical protection and modification workflow for an amino acid.

Synthesis of this compound

This protocol is based on the robust method for converting 9-phenyl-9-fluorenol to the target bromide using hydrobromic acid.[1]

Step A: Synthesis of 9-Phenyl-9-fluorenol

-

A 3-L, three-necked, round-bottomed flask is flame-dried and equipped with an overhead stirrer under a nitrogen atmosphere.

-

Charge the flask with bromobenzene (158 mL, 1.5 mol) and ethyl ether (800 mL). Cool the solution to 0 °C in an ice bath.

-

In a separate flame-dried graduated cylinder, take a 1.5 M solution of butyllithium in hexane (767 mL, 1.15 mol).

-

Add the butyllithium solution to the bromobenzene solution at 0 °C over 30 minutes via cannula. Stir for an additional 20 minutes at 0 °C to form phenyllithium.

-

Add a solution of fluorenone (180 g, 1 mol) in tetrahydrofuran (THF, 300 mL) to the phenyllithium solution over 25 minutes.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding water (250 mL). Separate the organic layer and wash it with water (800 mL) and brine (800 mL).

-

Combine the aqueous layers and back-extract with ethyl ether (2 x 200 mL).

-

Combine all organic layers and evaporate the solvent on a rotary evaporator to yield the crude 9-phenyl-9-fluorenol as a yellow solid.

Step B: Synthesis of this compound

-

Dissolve the crude 9-phenyl-9-fluorenol from Step A in toluene (800 mL) and transfer to a 2-L Morton flask equipped with an overhead stirrer.

-

Add 48% aqueous hydrobromic acid (HBr, 400 mL).

-

Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 24 hours.

-

Separate the layers and extract the aqueous layer with toluene (400 mL).

-

Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent to yield a yellow solid.

-

Recrystallize the solid from isooctane (approx. 1.25 L) to obtain this compound as light-yellow, lustrous flakes.[1]

Workflow: Protection of L-Alanine and Conversion to N-Pf-L-alaninal

This workflow demonstrates the utility of this compound in asymmetric synthesis.

Protocol for Step 1: N-Protection of L-Alanine

-

A 1-L, flame-dried, three-necked Morton flask is equipped with an overhead stirrer and reflux condenser under a nitrogen atmosphere.

-

Charge the flask with L-alanine (13.5 g, 150 mmol), chloroform (375 mL), acetonitrile (75 mL), and chlorotrimethylsilane (19.04 mL, 150 mmol).

-

Heat the mixture to reflux for 2 hours with vigorous stirring.

-

Cool the mixture to room temperature. Add triethylamine (46.0 mL, 330 mmol) followed by lead(II) nitrate (Pb(NO₃)₂, 33.1 g, 100 mmol).

-

Add a solution of this compound (57.8 g, 180 mmol) in chloroform (180 mL) via cannula.

-

Stir the heterogeneous mixture vigorously at room temperature for 48 hours.

-

Add methanol (15.2 mL) and stir for an additional 30 minutes.

-

Filter the mixture and wash the filter cake with chloroform (3 x 50 mL).

-

Evaporate the filtrate and partition the residue between diethyl ether (750 mL) and 5% aqueous citric acid (750 mL).

-

Separate the layers, extract the aqueous layer with ether (4 x 250 mL), and then extract the combined organic layers with 1 M sodium hydroxide (300 mL).

-

Cool the aqueous extract to 0 °C and adjust the pH to 7 with glacial acetic acid.

-

Extract the resulting mixture with 25% 2-propanol in chloroform (3 x 300 mL).

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and evaporate to yield (S)-N-(9-phenylfluoren-9-yl)alanine as a light yellow foam.[2]

Protocol for Step 2: Reduction to N-Pf-L-alaninol

-

Prepare a solution of the N-Pf-L-alanine ester (or the acid after esterification) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (approx. 1.5-2.0 equivalents).

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).

-

Cool the reaction back to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and more water to precipitate the aluminum salts.

-

Filter the granular solid and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Pf-L-alaninol. The product can be purified by column chromatography.[2][3]

Protocol for Step 3: Swern Oxidation to N-Pf-L-alaninal

-

In a flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise and stir for 15 minutes.

-

Add a solution of N-Pf-L-alaninol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 eq) dropwise, stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel to yield the final N-(9-phenylfluoren-9-yl)-L-alaninal.[2]

Conclusion

This compound is a compound of significant value in synthetic organic chemistry. Its well-defined physicochemical properties and the steric bulk it imparts as the N-Pf protecting group make it an indispensable tool for preventing racemization in chiral synthesis. The detailed protocols provided herein offer a practical guide for its preparation and application, underscoring its importance for professionals in drug discovery and development who require precise stereochemical control in the synthesis of complex molecular architectures.

References

- 1. Preparation of (S)-N-(9-Phenylfluoren-9-yl)alanine and (S)-Dimethyl n-(9-phenylfluoren-9-yl)aspartate - Chempedia - LookChem [lookchem.com]

- 2. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acris.aalto.fi [acris.aalto.fi]

An In-depth Technical Guide to 9-Bromo-9-phenylfluorene (CAS 55135-66-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Bromo-9-phenylfluorene, a versatile chemical compound with significant applications in organic synthesis, materials science, and drug development. This document details its physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a sterically demanding protecting group.

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline solid. Its structural and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 55135-66-5 | |

| Molecular Formula | C₁₉H₁₃Br | |

| Molecular Weight | 321.21 g/mol | |

| Appearance | White to off-white or light orange to yellow to green powder/crystal | |

| Odor | Odorless or faint aromatic | |

| Melting Point | 99-101 °C | |

| Boiling Point | 394.3 °C at 760 mmHg (Predicted) | |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane, toluene, ethanol, and acetone. |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹³C NMR (CDCl₃) | δ (ppm): 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 | |

| IR (CHCl₃) | cm⁻¹: 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m) | |

| UV-Vis (EtOH) | λ (nm, ε): 310 (8,000), 276 (29,000), 238 (59,000), 230 (70,000), 213 (78,000) |

Synthesis of this compound

The most common and well-documented synthesis of this compound is a two-step process starting from fluorenone. The first step involves the formation of 9-phenyl-9-fluorenol, which is subsequently converted to the final product.

Experimental Protocol: Synthesis from Fluorenone

This protocol is adapted from Organic Syntheses.

Step A: Preparation of 9-Phenyl-9-fluorenol

-

A solution of bromobenzene in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Magnesium turnings are added to the flask, and the mixture is stirred to initiate the Grignard reaction.

-

After the formation of phenylmagnesium bromide is complete, a solution of fluorenone in anhydrous tetrahydrofuran (THF) is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 9-phenyl-9-fluorenol.

-

The crude product can be purified by recrystallization from a suitable solvent like isooctane to give pale yellow needles.

Step B: Preparation of this compound

-

The crude 9-phenyl-9-fluorenol from Step A is dissolved in toluene in a three-necked flask equipped with an overhead stirrer and a nitrogen inlet.

-

A 48% aqueous solution of hydrobromic acid (HBr) is added, and the biphasic mixture is stirred vigorously at room temperature for 24 hours.

-

The layers are separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated to yield a yellow solid.

-

The crude this compound is purified by recrystallization from isooctane to afford light-yellow, lustrous flakes.

Applications in Drug Development and Organic Synthesis

The primary application of this compound in drug development stems from its use as a precursor to the 9-phenylfluoren-9-yl (Pf) protecting group for amines.

The 9-Phenylfluorenyl (Pf) Protecting Group

The Pf group is a highly effective, sterically bulky protecting group for the amino function of amino acids. Its primary advantage is the prevention of racemization at the α-carbon of amino acids during synthetic manipulations, a critical aspect in the synthesis of enantiomerically pure peptides and other chiral molecules.

Experimental Protocol: Protection of an Amino Acid

-

The amino acid ester hydrochloride is suspended in a suitable solvent such as dichloromethane.

-

A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is added to neutralize the hydrochloride salt.

-

This compound is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting N-(9-phenylfluoren-9-yl)-amino acid ester can be purified by column chromatography.

The Pf group is stable under a variety of reaction conditions but can be cleaved under specific acidic conditions or by catalytic hydrogenation.

Applications in Materials Science

This compound is a valuable building block in the synthesis of materials for organic light-emitting diodes (OLEDs). Its fluorene core provides thermal and morphological stability, while the phenyl and bromo substituents allow for further functionalization to tune the electronic properties of the resulting materials. It is often used in the synthesis of hole-transporting materials and host materials for phosphorescent emitters.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key intermediate with significant utility in both drug discovery and materials science. Its role as a precursor to the racemization-suppressing Pf protecting group is of particular importance in the stereoselective synthesis of complex chiral molecules. The synthetic protocols and physicochemical data presented in this guide are intended to support researchers in the effective and safe utilization of this versatile compound.

Spectroscopic and Synthetic Profile of 9-Bromo-9-phenylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 9-Bromo-9-phenylfluorene (C₁₉H₁₃Br), a key reagent in organic synthesis, particularly recognized for its role as a bulky amine-protecting group.[1][2][3] The following sections detail its characteristic spectroscopic data, a reliable experimental protocol for its preparation, and a visualization of its primary application in chemical synthesis.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Data

| Parameter | Data Type | Value | Source Solvent/Conditions |

| ¹³C NMR | Chemical Shifts (δ) | 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 ppm | CDCl₃ |

| ¹H NMR | Data not available in searched resources. | ||

| Mass Spectrometry | Molecular Weight | 321.21 g/mol | - |

| Monoisotopic Mass | 320.02006 Da | Computed | |

| Fragmentation Pattern (m/z) | Data not available in searched resources. |

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Spectroscopy Type | Parameter | Value | Source Solvent/Conditions |

| IR | Absorption Peaks (cm⁻¹) | 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m) | CHCl₃ |

| UV-Vis | λ_max_ (nm) [ε (M⁻¹cm⁻¹)] | 310[4], 276, 238, 230, 213 | Ethanol |

Experimental Protocols

The following protocols are based on a verified procedure from Organic Syntheses.[1]

Synthesis of this compound from 9-Phenyl-9-fluorenol

This procedure details the conversion of 9-phenyl-9-fluorenol to this compound via treatment with hydrobromic acid.

Materials and Equipment:

-

9-Phenyl-9-fluorenol

-

Toluene

-

48% Aqueous hydrobromic acid (HBr)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Isooctane

-

Three-necked Morton flask (2-L) equipped with an overhead stirrer and a nitrogen-filled balloon

-

Rotary evaporator

Procedure:

-

A solution of 9-phenyl-9-fluorenol in toluene (800 mL) is placed in the three-necked Morton flask.

-

Aqueous hydrobromic acid (48%, 400 mL) is added to the flask.

-

The resulting two-phase mixture is stirred vigorously at room temperature (20–25°C) for 24 hours.

-

After the reaction period, the layers are separated. The aqueous layer is extracted with 400 mL of toluene.

-

The organic layers are combined and dried over anhydrous sodium sulfate.

-

The mixture is filtered, and the filter cake is washed with ethyl acetate (2 x 50 mL).

-

The combined organic filtrate and washings are concentrated on a rotary evaporator to yield a yellow solid.

-

The crude product is recrystallized from isooctane (approximately 1.25 L) to afford light-yellow, lustrous flakes of this compound.[1]

Acquisition of Spectroscopic Data

-

¹³C NMR: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1]

-

IR: Infrared spectra are obtained using a chloroform (CHCl₃) solution.[1]

-

UV-Vis: Ultraviolet-visible spectra are measured in ethanol.[1]

Core Application: Amine Protection Workflow

This compound is frequently used to introduce the 9-phenylfluoren-9-yl (Pf) protecting group to primary and secondary amines, particularly in the synthesis of amino acids and peptides. The bulkiness of the Pf group provides steric protection. The following diagram illustrates the general workflow for this protection reaction.

Caption: General workflow for the protection of an amine using this compound.

References

An In-depth Technical Guide on the Solubility of 9-Bromo-9-phenylfluorene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 9-Bromo-9-phenylfluorene in various common organic solvents. Due to the limited availability of precise quantitative solubility data in peer-reviewed literature, this document consolidates available qualitative information derived from synthetic procedures and chemical supplier data. This guide is intended to assist in solvent selection for synthesis, purification, and analytical applications involving this compound. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, alongside a visualization of a typical synthetic and purification workflow.

Solubility Profile of this compound

This compound is a solid, crystalline organic compound, appearing as white to light-yellow flakes or powder.[1][2] Its molecular structure, featuring a bulky, nonpolar fluorenyl and phenyl framework, governs its solubility. It is sparingly soluble in water but shows good solubility in a range of common organic solvents.[2]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound as inferred from chemical datasheets and established synthetic and purification procedures. This information is critical for practical applications such as reaction setup, extraction, and recrystallization.

| Solvent | Solubility Indication | Context / Source |

| Chlorinated Solvents | ||

| Dichloromethane (CH₂Cl₂) | Soluble[2][3] | Listed as a suitable solvent.[2][3] |

| Chloroform (CHCl₃) | Soluble[3] | Listed as a suitable solvent; used for IR and NMR analysis.[1][3] |

| Ethers | ||

| Diethyl Ether | Soluble[3] | Listed as a suitable solvent.[3] |

| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent for a precursor, indicating likely solubility for the product.[1] |

| Esters | ||

| Ethyl Acetate | Soluble[3] | Listed as a suitable solvent; also used for washing during purification.[1][3] |

| Aromatic Hydrocarbons | ||

| Toluene | Soluble[2] | Used as a solvent for extraction and dissolution of the crude product before purification.[1][2] |

| Alcohols | ||

| Methanol | Soluble[3] | Listed as a suitable solvent.[3] |

| Ethanol | Soluble[2] | Listed as a suitable solvent; UV spectroscopy was performed in Ethanol.[1][2] |

| Ketones | ||

| Acetone | Soluble[2] | Listed as a suitable solvent.[2] |

| Aliphatic Hydrocarbons | ||

| Isooctane | Soluble in hot solvent, sparingly soluble in cold | Used as the primary solvent for recrystallization, indicating a significant positive temperature-solubility gradient.[1] |

| Hexane | Likely sparingly soluble | Often used in conjunction with more polar solvents for recrystallization.[4] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is necessary. The following protocol outlines a standard isothermal shake-flask method, which is a reliable technique for measuring the solubility of a solid compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a specific volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined gravimetrically after solvent evaporation, providing the solubility value.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Spatula and weighing paper

-

Drying oven or vacuum desiccator

Procedure

-

Preparation : Add an excess of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what might dissolve is required to ensure a saturated solution is formed.

-

Solvent Addition : Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into the vial containing the solid.

-

Equilibration : Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Sedimentation : After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal : Carefully withdraw a known volume of the clear supernatant using a pipette or syringe fitted with a solvent-compatible filter to avoid transferring any solid particles.

-

Gravimetric Analysis :

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry vial.

-

Record the exact mass of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature well below the compound's melting point (m.p. ~100 °C[3]).

-

Once the solvent is fully removed, place the vial in a vacuum desiccator to cool and remove any residual solvent traces.

-

Weigh the vial containing the dried solute.

-

-

Calculation : Calculate the solubility (S) in grams per 100 mL of solvent using the following formula:

-

S ( g/100 mL) = (Mass of Solute / Volume of Solvent Withdrawn) × 100

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, adapted from a procedure published in Organic Syntheses.[1] The process highlights the practical application of the compound's solubility properties, particularly in the extraction and recrystallization steps.

Caption: Synthesis and purification workflow for this compound.

References

molecular structure of 9-Bromo-9-phenylfluorene

An In-depth Technical Guide to the Molecular Structure of 9-Bromo-9-phenylfluorene

Introduction

This compound is an organic halogenated compound with the chemical formula C₁₉H₁₃Br.[1][2][3] It is structurally derived from fluorene, a tricyclic aromatic system, with a phenyl group and a bromine atom attached to the central carbon at the 9-position.[1] This compound is typically a white to off-white or light orange to yellow crystalline solid.[1] It is widely utilized in organic synthesis, notably as a bulky protecting group for amines.[3][4] The CAS number for this compound is 55135-66-5.[1][2][3]

Physicochemical and Spectroscopic Properties

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃Br | [1][2][3] |

| Molecular Weight | 321.21 g/mol | [3][4] |

| Appearance | Light orange to Yellow to Green powder to crystal | [1] |

| Melting Point | 99-101 °C | [4][5] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [1] |

| InChI Key | HYQXNCDBSALQLB-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Wavelength/Shift | Reference |

| ¹³C NMR (δ, ppm) | 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 | [5] |

| IR (CHCl₃, cm⁻¹) | 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m) | [5] |

| UV (EtOH, λ, nm (ε)) | 310 (8,000), 276 (29,000), 238 (59,000), 230 (70,000), 213 (78,000) | [5] |

Molecular Structure and Visualization

The structure of this compound consists of a planar fluorene moiety with a phenyl group and a bromine atom attached to the sp³-hybridized carbon at position 9. This substitution creates a sterically hindered environment around the central carbon.

References

Thermal Stability of 9-Bromo-9-phenylfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-9-phenylfluorene is a synthetically derived organic compound characterized by a fluorene backbone with a phenyl group and a bromine atom attached at the 9-position.[1] Its chemical formula is C₁₉H₁₃Br, and it typically appears as a white to off-white crystalline solid.[1] This compound serves as a crucial intermediate in the synthesis of various organic materials, particularly for applications in organic light-emitting diodes (OLEDs) due to the thermal stability often associated with fluorene derivatives.[1][2][3] Understanding the thermal stability of this compound is paramount for its application in materials science and for ensuring safety and predictability in synthetic chemistry processes, especially those conducted at elevated temperatures. This guide provides an in-depth overview of the thermal properties of this compound, methodologies for its thermal analysis, and a discussion of its likely decomposition pathways.

Known Thermal Properties

While comprehensive thermal decomposition data for this compound is not extensively documented in publicly available literature, some key thermal characteristics are known. The melting point of this compound is consistently reported to be in the range of 99-101 °C.[4] This sharp melting range suggests a high degree of purity for the crystalline solid.

Assessment of Thermal Stability: Standard Methodologies

The thermal stability of a compound like this compound is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the temperature at which the material begins to decompose and the nature of any thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This technique is used to determine the decomposition temperature, absorbed moisture content, and the level of inorganic (non-combustible) materials in a sample.

Table 1: Expected TGA Data for this compound

| Parameter | Expected Observation | Significance |

| Onset of Decomposition (Tonset) | A sharp decrease in mass. | Indicates the temperature at which significant thermal decomposition begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | The peak of the derivative weight loss curve. | Represents the temperature at which the rate of mass loss is highest. |

| Residual Mass (%) | The percentage of mass remaining at the end of the analysis. | Indicates the amount of non-volatile residue. For a pure organic compound, this is expected to be near zero. |

A general protocol for conducting TGA on a crystalline organic solid like this compound is as follows:[5][7]

-

Sample Preparation: A small, representative sample of the crystalline solid (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition and the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine melting point, glass transition temperature, and enthalpy of transitions.

Table 2: Expected DSC Data for this compound

| Parameter | Expected Observation | Significance |

| Melting Point (Tm) | A sharp endothermic peak. | Corresponds to the transition from a crystalline solid to a liquid. The peak temperature is the melting point. |

| Enthalpy of Fusion (ΔHf) | The area under the melting peak. | The amount of energy required to melt the sample. |

| Decomposition | An exothermic or endothermic event, often broad and irregular, typically occurring at higher temperatures than melting. | Indicates the thermal breakdown of the molecule. |

A general protocol for performing DSC on a crystalline organic solid is as follows:[8][9]

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify thermal events such as melting and decomposition, and to quantify the associated enthalpy changes.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data on the pyrolysis of this compound, a plausible decomposition pathway can be proposed based on the principles of organic chemistry and the known behavior of halogenated aromatic compounds under thermal stress.[1][10][11] The carbon-bromine bond is expected to be the weakest covalent bond in the molecule and, therefore, the most likely site for initial bond cleavage upon heating.

The thermal decomposition is likely to proceed via a radical mechanism, initiated by the homolytic cleavage of the C-Br bond to form a 9-phenylfluorenyl radical and a bromine radical. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of products.

Conclusion

References

- 1. dl.begellhouse.com [dl.begellhouse.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound 97 55135-66-5 [sigmaaldrich.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. epfl.ch [epfl.ch]

- 8. web.williams.edu [web.williams.edu]

- 9. azom.com [azom.com]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 9-Bromo-9-phenylfluorene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Bromo-9-phenylfluorene is a sterically hindered organobromine compound that has carved a significant niche in both synthetic organic chemistry and materials science. First reported in the early 20th century, its unique structural and chemical properties have led to its prominence, primarily as a bulky N-protecting group for amino acids, where it effectively prevents racemization during peptide synthesis. Furthermore, its fluorenyl core has been exploited in the development of organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the history, synthesis, and multifaceted applications of this compound, with a focus on detailed experimental protocols, mechanistic insights, and quantitative data.

Introduction

This compound, with the chemical formula C₁₉H₁₃Br, is a crystalline solid characterized by a fluorene backbone substituted at the 9-position with both a phenyl group and a bromine atom.[1][2] This substitution pattern imparts significant steric bulk and unique chemical reactivity. The presence of the bromine atom, a good leaving group, allows for its use in nucleophilic substitution reactions, most notably for the introduction of the 9-phenylfluorenyl (Pf) protecting group.[3] The rigid, planar, and conjugated fluorene moiety contributes to the photophysical properties of its derivatives, making it a valuable building block in materials science.[4]

This guide will delve into the historical milestones of its discovery, provide a comparative analysis of its synthetic routes with detailed experimental procedures, and explore its critical applications in drug development and organic electronics.

History and Discovery

The first synthesis of the precursor to this compound, 9-phenyl-9-fluorenol, was reported in 1904 by F. Ullmann and R. von Wurstemberger. They synthesized this tertiary alcohol by reacting phenylmagnesium bromide with fluorenone. Shortly after, in 1905, A. Kliegl described the conversion of 9-phenyl-9-fluorenol to a halogenated derivative, laying the groundwork for the synthesis of this compound.

Subsequent work by chemists such as W. E. Bachmann in 1930 and Ng. Ph. Buu-Höi in 1944 further explored the chemistry of fluorene and its derivatives, contributing to the understanding of their reactivity.[5] However, it was the work of B. D. Christie and H. Rapoport in 1985 that solidified a reliable and scalable synthesis, which is now a standard procedure cited in Organic Syntheses.[5] Their method, starting from fluorenone, made this compound readily accessible for its application as a protecting group in amino acid chemistry.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, purification, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₃Br | [2] |

| Molecular Weight | 321.21 g/mol | [2] |

| CAS Number | 55135-66-5 | [2] |

| Appearance | Light-yellow, lustrous flakes or crystalline solid | [5] |

| Melting Point | 99-101 °C | [6] |

| Solubility | Soluble in toluene, chloroform, dichloromethane; sparingly soluble in ethanol, acetone; insoluble in water. | [7] |

| ¹³C NMR (CDCl₃, δ, ppm) | 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 | [5] |

| IR (CHCl₃, cm⁻¹) | 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m) | [5] |

| UV (EtOH, λ_max, nm (ε)) | 310 (8,000), 276 (29,000), 238 (59,000), 230 (70,000), 213 (78,000) | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been developed over the years. The most common methods are summarized below, with detailed protocols for each.

From Fluorenone via Grignard Reaction (Christie-Rapoport Method)

This is a widely used and reliable two-step procedure that begins with the reaction of a phenyl organometallic reagent with fluorenone to form 9-phenyl-9-fluorenol, followed by bromination.[5]

Step A: Synthesis of 9-Phenyl-9-fluorenol [5]

-

A flame-dried 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, a rubber septum, and a glass stopper is charged with bromobenzene (158 mL, 1.5 mol) and anhydrous ethyl ether (800 mL) under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A 1.5 M solution of butyllithium in hexane (767 mL, 1.15 mol) is added via cannula over 30 minutes, maintaining the temperature at 0 °C. The formation of phenyllithium is observed.

-

After stirring for 20 minutes at 0 °C, a solution of fluorenone (180 g, 1 mol) in anhydrous tetrahydrofuran (300 mL) is added via cannula over 25 minutes.

-

The ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

-

Water (250 mL) is added to dissolve the precipitated lithium salts. The layers are separated, and the organic layer is washed with water (800 mL) and brine (800 mL).

-

The combined aqueous layers are extracted with ethyl ether (2 x 200 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 9-phenyl-9-fluorenol as a yellow solid. The crude product can be recrystallized from isooctane.

Step B: Synthesis of this compound [5]

-

The crude 9-phenyl-9-fluorenol from Step A is dissolved in toluene (800 mL) in a 2-L Morton flask equipped with an overhead stirrer.

-

Aqueous hydrobromic acid (48%, 400 mL) is added, and the biphasic mixture is stirred vigorously at room temperature for 24 hours.

-

The layers are separated, and the aqueous layer is extracted with toluene (400 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed by rotary evaporation to yield a yellow solid.

-

Recrystallization from isooctane affords this compound as light-yellow, lustrous flakes (Typical yield: 84%).[5]

Bromination of 9-Phenylfluorene with N-Bromosuccinimide (NBS)

An alternative route involves the direct bromination of 9-phenylfluorene at the benzylic position using N-bromosuccinimide (NBS). This reaction typically proceeds via a free-radical mechanism and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by light.[7]

-

In a round-bottom flask, 9-phenylfluorene is dissolved in a suitable anhydrous solvent, typically carbon tetrachloride (CCl₄) or acetonitrile.

-

N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.

-

The mixture is heated to reflux and stirred for several hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from methanol or ethanol) to yield this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound in the pharmaceutical and drug development sector is as a reagent for introducing the 9-phenylfluorenyl (Pf) protecting group onto primary and secondary amines, particularly the α-amino group of amino acids.[1]

The 9-Phenylfluorenyl (Pf) Group for Amine Protection

The Pf group is a bulky N-protecting group that is highly effective at preventing racemization of the α-carbon in amino acid derivatives during subsequent reactions.[3] This is a critical requirement in the synthesis of enantiomerically pure peptides and other chiral drug molecules. The steric hindrance provided by the large, rigid fluorenyl system effectively shields the α-proton, preventing its abstraction by base and subsequent enolization, which is the primary pathway for racemization.[1][3]

The Pf group is introduced by a nucleophilic substitution reaction where the amino group of an amino acid (or its ester) displaces the bromide from this compound.[1]

While the Pf group has been instrumental in the synthesis of complex peptides and natural products like Kainic acid, its direct incorporation into a final marketed drug is less common, as protecting groups are typically removed in the final stages of synthesis.[3]

Precursor for Bioactive Heterocycles

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, it can be used to generate spirocyclic systems. One such example is the synthesis of spiro[fluorene-9,2'-pyrrolidin]-5'-ones through 1,3-dipolar cycloaddition reactions. These spiro-pyrrolidine scaffolds are of interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic compounds.[8]

Applications in Materials Science

The rigid and planar structure of the fluorene core, combined with its high photoluminescence quantum yield and thermal stability, makes fluorene derivatives, including those derived from this compound, highly attractive for applications in organic electronics.[4] Specifically, they are used in the development of organic light-emitting diodes (OLEDs), which are utilized in modern displays and lighting.

Derivatives of this compound can be functionalized through cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) at the bromine position or on the aromatic rings to tune their electronic and photophysical properties for use as emitters, host materials, or charge-transport layers in OLED devices.[4]

Mechanistic Insights: Solvolysis of this compound

The solvolysis of this compound is reported to proceed through a limiting Sₙ1 mechanism.[6] This is attributed to the high stability of the resulting tertiary, benzylic 9-phenylfluorenyl carbocation.

The reaction proceeds in two steps:

-

Ionization: The slow, rate-determining step involves the departure of the bromide leaving group to form a planar 9-phenylfluorenyl carbocation. The stability of this intermediate is enhanced by the delocalization of the positive charge over the phenyl ring and the fluorenyl system.

-

Nucleophilic Attack: The carbocation is then rapidly attacked by a solvent molecule (the nucleophile) from either face of the planar intermediate, leading to a racemic or near-racemic mixture of products.

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry. Its historical development, from early 20th-century explorations of fluorene chemistry to its establishment as a key reagent for preventing racemization in amino acid synthesis, highlights its enduring importance. The reliable synthetic protocols now available have made it an accessible tool for both academic research and industrial applications. Its utility as a bulky protecting group in drug development and as a scaffold for advanced materials in organic electronics ensures that this compound will continue to be a compound of significant interest to the scientific community. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, serving as a comprehensive resource for researchers and professionals in the field.

References

- 1. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. acris.aalto.fi [acris.aalto.fi]

- 6. researchgate.net [researchgate.net]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. (Spiro(9H-fluorene-9,3'-pyrrolidine)-2',) 5'-dione, 1'-(4-morpholinylmethyl)- | C21H20N2O3 | CID 323857 - PubChem [pubchem.ncbi.nlm.nih.gov]

Health and Safety Information for 9-Bromo-9-phenylfluorene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 9-Bromo-9-phenylfluorene (CAS No. 55135-66-5). The information is compiled from safety data sheets (SDS) and chemical supplier information to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline solid.[1][2] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₃Br | [3][4] |

| Molecular Weight | 321.21 g/mol | [4] |

| Appearance | White to off-white or light yellow crystalline solid | [1][2] |

| Melting Point | 99-101 °C | |

| Solubility | Insoluble in water. Soluble in organic solvents such as dichloromethane, chloroform, and toluene. | [1] |

| Odor | Odorless | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to its corrosive effects on skin and eyes.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B |

| Danger | H314: Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Eye Irritation | 1 |

| Danger | H318: Causes serious eye damage.[3] |

GHS classification is based on aggregated data from multiple sources.[3]

Below is a diagram illustrating the logical relationship of the GHS hazard classifications for this compound.

Caption: GHS Hazard Classification for this compound.

Toxicological Information

It is important to note that the toxicological properties have not been fully investigated. As a brominated aromatic compound, it may exhibit moderate toxicity upon inhalation, ingestion, or dermal contact. Acute exposure could lead to irritation of the eyes and respiratory tract, dizziness, and skin sensitization.

Studies on the parent compound, fluorene, have shown a range of toxicological effects. For example, fluorene exposure in earthworms (Eisenia fetida) resulted in oxidative stress, DNA damage, and reproductive toxicity.[5] Another study on zebrafish embryos indicated that fluorene-1-carboxylic acid, a derivative of fluorene, caused developmental toxicities, including yolk sac and spinal deformities.[6] While these studies provide some insight into the potential hazards of fluorene derivatives, they do not provide direct data for this compound.

Experimental Protocols

Due to the lack of specific toxicological and biological studies on this compound, detailed experimental protocols for its assessment are not available. However, a general experimental workflow for handling a hazardous chemical of this nature in a research setting is provided below.

Caption: General Experimental Workflow for Handling Hazardous Chemicals.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure the stability of the compound.

5.1. Personal Protective Equipment (PPE)

| PPE Category | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles and a face shield are required. |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears before use and change them immediately if contaminated. |

| Body Protection | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned. |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |

5.2. Handling Procedures

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Use appropriate tools to handle the solid material to avoid generating dust.

5.3. Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The product is reported to be stable for up to 24 months if stored properly.

First-Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

| Property | Information |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides and hydrogen bromide gas. |

| Protective Equipment | Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes. |

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste materials should be treated as hazardous.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C19H13Br | CID 231624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Evaluation of fluorene-caused ecotoxicological responses and the mechanism underlying its toxicity in Eisenia fetida: Multi-level analysis of biological organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute toxicities of fluorene, fluorene-1-carboxylic acid, and fluorene-9-carboxylic acid on zebrafish embryos (Danio rerio): Molecular mechanisms of developmental toxicities of fluorene-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-bromosuccinimide (NBS) Bromination of 9-Phenylfluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 9-bromo-9-phenylfluorene via the benzylic bromination of 9-phenylfluorene using N-bromosuccinimide (NBS). This reaction, a variation of the Wohl-Ziegler reaction, is a highly selective and efficient method for the introduction of a bromine atom at the benzylic C9 position of the fluorene ring system. The protocol includes reagent quantities, reaction conditions, purification procedures, and characterization data for the final product.

Introduction

This compound is a valuable synthetic intermediate in organic chemistry and drug development. The benzylic bromide functionality serves as a versatile handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is a standard method for the selective bromination of allylic and benzylic positions.[1][2] This method offers advantages over the use of molecular bromine, as it maintains a low concentration of bromine in the reaction mixture, thereby minimizing side reactions such as electrophilic addition to aromatic rings.[1] This protocol details the application of this methodology to the specific synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the N-bromosuccinimide bromination of 9-phenylfluorene. The molar ratios are based on typical conditions for benzylic bromination.[3]

| Parameter | Value | Units | Notes |

| Reactants | |||

| 9-Phenylfluorene | 1.00 | mmol | Limiting Reagent |

| N-Bromosuccinimide (NBS) | 1.00 - 1.10 | mmol | 1.0 - 1.1 equivalents |

| Benzoyl Peroxide (BPO) | 0.05 | mmol | Radical Initiator (2-5 mol%) |

| Solvent | |||

| Carbon Tetrachloride (CCl₄) | 5 - 10 | mL | Anhydrous |

| Reaction Conditions | |||

| Temperature | Reflux (approx. 77) | °C | |

| Reaction Time | 2 - 4 | hours | Monitor by TLC |

| Product Information | |||

| Product Name | This compound | ||

| Molecular Formula | C₁₉H₁₃Br | ||

| Molecular Weight | 321.22 | g/mol | |

| Melting Point | 99 - 101 | °C | |

| Theoretical Yield | 321.22 | mg | Based on 1 mmol starting material |

Experimental Protocol

This protocol describes the synthesis of this compound on a 1.00 mmol scale.

Materials:

-

9-Phenylfluorene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Anhydrous Carbon Tetrachloride (CCl₄)

-

Hexane or Isooctane (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-phenylfluorene (1.00 mmol, 242.31 mg).

-

Addition of Reagents: Add anhydrous carbon tetrachloride (5 mL), followed by N-bromosuccinimide (1.00 mmol, 177.98 mg) and benzoyl peroxide (0.05 mmol, 12.11 mg).

-

Reaction: The reaction mixture is heated to reflux (approximately 77°C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate as a white solid.

-

Filter the reaction mixture through a Buchner funnel to remove the succinimide.

-

Wash the collected solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Recrystallize the crude product from hexane or isooctane to yield pure this compound as light-yellow flakes.

-

-

Characterization: The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Visualizations

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Free-radical mechanism for the Wohl-Ziegler bromination.

References

Application Notes and Protocols: 9-Bromo-9-phenylfluorene as a Precursor for High-Performance OLED Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 9-Bromo-9-phenylfluorene as a versatile precursor in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The unique structural and electronic properties of the 9-phenylfluorene moiety make it an exceptional building block for developing highly efficient and stable host materials, hole transport materials (HTMs), and electron transport materials (ETMs) for next-generation displays and lighting applications.

Introduction to this compound in OLEDs

The fluorene core, characterized by its rigid and planar biphenyl structure bridged by a methylene group, offers excellent thermal stability and a wide bandgap, which are crucial properties for OLED materials. The introduction of a phenyl group at the C9 position creates a three-dimensional, propeller-like structure that effectively disrupts intermolecular packing and prevents aggregation-caused quenching, thereby enhancing the morphological stability and photoluminescence efficiency of the resulting materials.

This compound serves as a key synthetic intermediate. The bromine atom provides a reactive site for facile functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the straightforward introduction of a wide range of functional groups to tune the optoelectronic properties of the final materials, tailoring them for specific roles within the OLED device architecture.

Key Applications of this compound Derivatives in OLEDs

Derivatives of this compound are primarily employed in the following key components of an OLED:

-

Host Materials: In the emissive layer (EML), host materials form a matrix for phosphorescent or fluorescent dopants. 9-Phenylfluorene-based hosts are prized for their high triplet energy, which is essential for confining the excitons on the guest emitter and enabling efficient light emission, particularly for blue phosphorescent OLEDs (PhOLEDs).

-

Hole Transport Materials (HTMs): These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer. By incorporating hole-donating moieties, such as triarylamines, onto the 9-phenylfluorene scaffold, HTMs with high hole mobility and excellent thermal stability can be synthesized.

-

Electron Transport Materials (ETMs): ETMs are responsible for the efficient injection and transport of electrons from the cathode to the emissive layer. While less common, the 9-phenylfluorene core can be functionalized with electron-withdrawing groups to produce effective ETMs.

Data Presentation: Performance of OLEDs Utilizing 9-Phenylfluorene Derivatives

The following tables summarize the performance of various OLED devices incorporating materials derived from 9-phenylfluorene precursors.

Table 1: Performance of Blue OLEDs with 9-Phenylfluorene-Based Host Materials

| Host Material Abbreviation | Dopant | Device Structure | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) |

| BH-9PA | DSA-Ph | ITO/DNTPD/NPB/Host:5% Dopant/Alq₃/Al-LiF | - | 7.03 | - | - |

| BH-9PA | BD-6MDPA | ITO/DNTPD/NPB/Host:5% Dopant/Alq₃/Al-LiF | - | 6.60 | - | - |

| Spiro-(3,5)-F | BCzVBi | Not Specified | 3.85 | 6.51 | - | 3.5 |

Table 2: Performance of Green OLEDs with 9-Phenylfluorene-Based Host Materials

| Host Material Abbreviation | Dopant | Device Structure | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) |

| m-CF-PhCz | Ir(ppy)₂(acac) | Not Specified | 20.3 | 74.6 | - | - |

| Spirobifluorene-dicarbazole-phosphine oxide | Ir(ppy)₃ | Single-layer PhOLED | 13.2 | - | - | 2.4[1][2][3] |

Table 3: Performance of Red OLEDs with 9-Phenylfluorene-Based Materials

| Material Role | Material Abbreviation | Dopant | Device Structure | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) |

| HTM | 3,3′,6,6′-TDTA-SBF | Not Specified | Not Specified | 25.4 | - | - | - |

| Emitter | PCTXO | - | Solution-processed | 10.44 | 14.97 | - | 4.2[4] |

Table 4: Performance of OLEDs with 9-Phenylfluorene-Based Hole Transport Materials (HTMs)

| HTM Abbreviation | Emitter | Device Structure | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2M-DDF | Alq₃ | ITO/HTL/Alq₃/LiF/Al | - | 4.78 | - | 3.8[5] | | 3,3′,6,6′-TDTA-SBF | Green Emitter | Not Specified | 26.4 | - | - | - | | 3,3′,6,6′-TDTA-SBF | Blue Emitter | Not Specified | 26.1 | - | - | - |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization into OLED materials, as well as a general procedure for the fabrication of OLED devices.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[6]

Materials:

-

Fluorenone

-

Phenyllithium or Phenylmagnesium bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

48% Hydrobromic acid (HBr)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Isooctane for recrystallization

Procedure:

-

Synthesis of 9-Phenyl-9-fluorenol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve fluorenone (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenyllithium (1.1 eq) or phenylmagnesium bromide (1.1 eq) in diethyl ether or THF to the fluorenone solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 9-phenyl-9-fluorenol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or isooctane.

-

-

Bromination of 9-Phenyl-9-fluorenol:

-

Dissolve the purified 9-phenyl-9-fluorenol in toluene.

-

Add 48% aqueous hydrobromic acid (HBr) to the toluene solution.

-

Vigorously stir the biphasic mixture at room temperature for 24 hours.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization from isooctane to yield the final product as a crystalline solid.[6]

-

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the arylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)

-

Degassed water (if using an aqueous base solution)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask, add this compound, the arylboronic acid derivative, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent(s) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated 9-phenylfluorene derivative.

-

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of this compound.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., carbazole, diphenylamine, 1.1-1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

Reaction Setup:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

-

Add this compound and the amine.

-

Add the anhydrous solvent via syringe.

-

-

Reaction:

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated 9-phenylfluorene derivative.

-

Protocol 4: General Procedure for OLED Device Fabrication

This protocol describes a general method for the fabrication of a multilayer OLED device by thermal evaporation.

Materials:

-

Patterned indium tin oxide (ITO) coated glass substrates

-

Organic materials for each layer (HTL, EML host and dopant, HBL, ETL, EIL)

-

Metal for cathode (e.g., LiF/Al)

-

Deionized water, acetone, isopropanol for cleaning

-

UV-ozone or oxygen plasma cleaner

-

High-vacuum thermal evaporation system

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Deposit the organic layers sequentially by thermal evaporation. The typical layer stack is:

-

Hole Injection Layer (HIL)

-

Hole Transport Layer (HTL)

-

Emissive Layer (EML): Co-evaporate the host material and the dopant at a specific ratio.

-

Hole Blocking Layer (HBL) / Electron Transport Layer (ETL)

-

Electron Injection Layer (EIL) (e.g., LiF)

-

-

The thickness of each layer is monitored in situ using a quartz crystal microbalance.

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit the metal cathode (e.g., aluminum) on top of the organic layers through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a glass lid and UV-curable epoxy resin to protect the device from oxygen and moisture.

-

Visualization of Key Processes

The following diagrams illustrate the synthetic pathways and the fundamental structure of an OLED device.

Caption: Synthetic pathways from fluorenone to OLED host materials and HTMs.

Caption: Schematic of a typical multilayer OLED device structure.

Caption: Overall experimental workflow from material synthesis to device testing.

References

- 1. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Spirobifluorene-2,7-dicarbazole-4'-phosphine Oxide as Host for High-Performance Single-Layer Green Phosphorescent OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Suzuki Coupling Reactions Using 9-Bromo-9-phenylfluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction